N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a phenyl group attached to a pyrimidine ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
For instance, the synthesis might start with the preparation of a benzylamine derivative, followed by its reaction with a methoxyphenyl compound in the presence of a base such as sodium carbonate. The resulting intermediate is then subjected to further reactions with pyrimidine derivatives under conditions that may include heating and the use of polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
- 2,4-Disubstituted thiazoles
Uniqueness
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-28-21-14-12-20(13-15-21)23-16-22(19-10-6-3-7-11-19)26-24(27-23)25-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKKRLRRBKQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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